Product packaging for N-[3-(carbamoylamino)phenyl]acetamide(Cat. No.:CAS No. 720670-20-2)

N-[3-(carbamoylamino)phenyl]acetamide

Cat. No.: B377440
CAS No.: 720670-20-2
M. Wt: 193.2g/mol
InChI Key: GVNXANNAMKHSRF-UHFFFAOYSA-N
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Description

Note: The following is a template. Specific properties, applications, and safety information for N-[3-(carbamoylamino)phenyl]acetamide were not located in the current search and must be populated with verified data. This compound is a high-purity chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this compound for its role as a key intermediate in organic synthesis and pharmaceutical development. Compounds with similar acetamide and urea-like substructures, as seen in other research chemicals , are often investigated for their potential biological activities and utility in constructing more complex molecules. Its molecular structure, which combines acetamide and carbamoylurea functional groups, may be of significant interest in medicinal chemistry and drug discovery projects. Handling should be conducted in accordance with good laboratory practices. Please refer to the specific Safety Data Sheet (SDS) for comprehensive hazard, handling, and storage information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O2 B377440 N-[3-(carbamoylamino)phenyl]acetamide CAS No. 720670-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(carbamoylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6(13)11-7-3-2-4-8(5-7)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNXANNAMKHSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720670-20-2
Record name N-[3-(carbamoylamino)phenyl]acetamide
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Advanced Synthetic Pathways and Methodologies for N 3 Carbamoylamino Phenyl Acetamide

Chemo- and Regioselective Synthesis Strategies for N-[3-(carbamoylamino)phenyl]acetamide

The primary challenge in synthesizing this compound lies in the selective functionalization of the 1,3-diaminobenzene precursor at two distinct amino groups. Achieving high chemo- and regioselectivity is paramount to avoid the formation of isomeric byproducts and to ensure high yields of the desired product.

A plausible synthetic route commences with 1,3-diaminobenzene. To selectively introduce the acetamido and carbamoylamino groups at the meta positions, orthogonal protecting group strategies are often employed. nih.govresearchgate.netyoutube.com For instance, one amino group can be selectively protected with a group that is stable under the conditions required for the functionalization of the other amino group.

One potential strategy involves the mono-acetylation of 1,3-diaminobenzene to yield 3-aminoacetanilide. This transformation requires careful control of reaction conditions to prevent diacetylation. Subsequently, the remaining free amino group can be converted to the urea (B33335) moiety. This can be achieved through various methods, including reaction with an isocyanate or by a Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source. thieme.deorganic-chemistry.org A process for the preparation of 3-acetamido-5-aminobenzoic acid, a structurally related compound, involves the acetylation of 3,5-diaminobenzoic acid in an aqueous solution with a mineral acid present. google.com This suggests that selective acetylation of a diamine is feasible.

Another approach could involve the use of directing groups to guide the functionalization to the desired positions. nih.gov The inherent directing effects of the amino and acetamido groups on the aromatic ring also play a crucial role in the regioselectivity of subsequent reactions.

Table 1: Comparison of Potential Regioselective Synthesis Strategies

StrategyDescriptionAdvantagesChallenges
Orthogonal Protection Sequential protection, acylation, deprotection, and urealation of 1,3-diaminobenzene. nih.govresearchgate.netHigh selectivity, well-established chemical principles.Multiple steps, potentially lower overall yield, requires careful selection of protecting groups. youtube.com
Direct Sequential Functionalization Stepwise acylation and urealation of 1,3-diaminobenzene with controlled stoichiometry.Fewer steps, more atom-economical.Risk of di-acylation or di-urealation, requires precise control of reaction conditions.
Directed C-H Functionalization Use of a directing group to functionalize a C-H bond at the desired position, followed by conversion to the amino group and subsequent functionalization. acs.orgresearchgate.netHigh regioselectivity, potential for novel synthetic routes.May require specialized catalysts and directing groups, potentially more complex reaction setup.

Development of Novel Catalytic Approaches in this compound Synthesis

The formation of the amide and urea bonds in this compound can be significantly enhanced through the use of novel catalytic systems. These catalysts not only accelerate the reactions but also improve selectivity and allow for milder reaction conditions.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds in the synthesis of both amides and ureas. nih.gov For instance, Pd-catalyzed carbonylation of aryl halides in the presence of amines and urea nucleophiles offers a direct route to these functionalities. acs.org N-Arylureas themselves have been developed as effective ligands for palladium catalysis in other transformations. researchgate.netresearchgate.netresearchgate.net

Gold catalysis has also emerged as a powerful tool. Gold(I) complexes have been shown to catalyze the intramolecular dihydroamination of allenes with N,N'-disubstituted ureas, leading to the formation of cyclic urea derivatives. nih.gov This highlights the potential of gold catalysts in activating urea functionalities.

Copper-catalyzed reactions, such as the Ullmann-type C-N coupling, provide another avenue for the synthesis of N-aryl ureas from aryl boronic acids. okayama-u.ac.jp More recently, novel heterogeneous geminal atom catalysts (GACs), featuring two copper ions in close proximity, have been developed for cross-coupling reactions, showing high efficiency and reusability. nus.edu.sg

Organocatalysis offers a metal-free alternative for the synthesis of ureas and amides. Chiral urea and thiourea (B124793) derivatives have been used as catalysts in various asymmetric reactions, demonstrating their ability to activate substrates through hydrogen bonding. acs.orgresearchgate.net L-Proline has been reported as a green catalyst for the synthesis of N-substituted and N,N'-disubstituted ureas. researchgate.net

Table 2: Overview of Novel Catalytic Approaches

Catalyst TypeExample ReactionKey Advantages
Palladium Carbonylation of aryl halides with amines/ureas. acs.orgHigh efficiency, broad substrate scope.
Gold Intramolecular dihydroamination of allenes with ureas. nih.govMild reaction conditions, high diastereoselectivity.
Copper N-arylation of ureas with aryl boronic acids. okayama-u.ac.jpLigand-free conditions, good yields.
Organocatalysts (e.g., L-Proline) Synthesis of unsymmetrical ureas. researchgate.netMetal-free, environmentally benign, mild conditions.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

A significant advancement in green urea synthesis is the utilization of carbon dioxide (CO2) as a C1 building block. researchgate.netresearchgate.netresearchgate.net This approach avoids the use of toxic phosgene (B1210022) and its derivatives. nih.gov The direct synthesis of urea derivatives from amines and CO2, even in the absence of a catalyst, has been demonstrated. researchgate.net Electrocatalytic and photochemical methods for C-N bond formation from CO2 and nitrogenous reactants are also being explored as sustainable alternatives. nih.gov

The use of water as a solvent is another key aspect of green synthesis. A catalyst-free and scalable synthesis of N-substituted ureas in water has been developed, offering a simple and environmentally friendly protocol. nih.gov

Atom-economical reactions, such as the Hofmann rearrangement of primary amides to form isocyanates in situ, which can then be trapped by ammonia to form ureas, represent a greener alternative to traditional methods. thieme.deorganic-chemistry.org

The development of reusable heterogeneous catalysts, such as the aforementioned geminal atom catalysts or catalysts on magnetic nanoparticles, aligns with green chemistry principles by simplifying product purification and reducing catalyst waste. nih.govmdpi.com

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry offers numerous advantages for the production of this compound, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.govthieme-connect.dersc.org

The synthesis of urea derivatives has been successfully translated to continuous-flow systems. For example, a two-step sequential flow process has been developed for the synthesis of unsymmetrical ureas from Boc-protected amines, where the formation of the isocyanate intermediate can be monitored in-line. researchgate.net This approach allows for the safe handling of potentially unstable intermediates. okayama-u.ac.jp The synthesis of various active pharmaceutical ingredients (APIs) containing urea or amide moieties has been demonstrated using multi-step continuous flow setups. researchgate.netnih.gov

Flow reactors are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which are common in traditional urea synthesis. nih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to batch processes.

A hypothetical continuous process for this compound could involve the sequential pumping of a solution of 3-aminoacetanilide and a urea-forming reagent (e.g., an isocyanate precursor) through heated reactor coils, potentially packed with a heterogeneous catalyst. Downstream processing, such as purification and crystallization, could also be integrated into the flow system.

Table 3: Advantages of Flow Chemistry in this compound Production

FeatureBenefit
Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. nih.gov
Improved Control Precise control over temperature, pressure, and residence time leads to better selectivity and higher yields. rsc.org
Scalability Scaling up is achieved by running the process for longer periods, rather than by using larger reactors.
Automation Continuous processes can be automated, leading to improved consistency and reduced labor costs.
Integration of Steps Multi-step syntheses can be telescoped into a single continuous process, reducing manual handling and purification steps. researchgate.net

Stereochemical Control in this compound Analogue Synthesis

While this compound itself is achiral, the synthesis of its chiral analogues, which may possess enhanced biological activity, requires precise control of stereochemistry. This is typically achieved through asymmetric synthesis, employing chiral catalysts, auxiliaries, or starting materials.

The synthesis of chiral amides and ureas has been extensively studied. Asymmetric catalytic methods, such as the use of chiral urea or thiourea derivatives as organocatalysts, can induce enantioselectivity in reactions like the Mannich reaction for the synthesis of β-amino acids. acs.org Chiral polyurea nanocapsules have been synthesized through interfacial polyaddition using lysine (B10760008) enantiomers, demonstrating the introduction of chirality into urea-based materials. nih.gov

The use of chiral auxiliaries attached to one of the reactants can direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary can be removed. Chiral amides derived from pyrrolidines with C2 symmetry have been used as reagents in cycloaddition reactions for the asymmetric synthesis of various compounds. researchgate.net

For the synthesis of chiral analogues of this compound, one could envision starting with a chiral diamine or using a chiral acylating or urea-forming reagent. For example, a stereoselective conjugate addition of a lithium amide to a chiral α,β-unsaturated ester can produce chiral β-amino esters, which are precursors to chiral β-amino acids. acs.org These chiral building blocks could then be incorporated into the final molecule. Racemization-free coupling reagents are also crucial in peptide synthesis and can be applied to the formation of chiral amides without loss of stereochemical integrity. rsc.org

Mechanistic Investigations of Reactions Involving N 3 Carbamoylamino Phenyl Acetamide

Elucidation of Reaction Mechanisms in N-[3-(carbamoylamino)phenyl]acetamide Transformations

The transformations of this compound would primarily involve the reactivity of its acetamide (B32628) and urea (B33335) functional groups. Potential reactions include hydrolysis, cyclization, and electrophilic substitution on the aromatic ring.

Hydrolysis: The acetamide and urea groups are both susceptible to hydrolysis under acidic or basic conditions. The mechanism for the base-promoted hydrolysis of the acetamide group, for instance, would likely proceed through a nucleophilic acyl substitution pathway.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the acetamide group. This forms a tetrahedral intermediate where the oxygen atom of the carbonyl group carries a negative charge.

Leaving Group Departure: The tetrahedral intermediate collapses, and the C-N bond cleaves. The amide group (-NHR) is a relatively poor leaving group, so it is likely protonated by a water molecule in the vicinity as it departs, forming 3-aminophenylurea and an acetate (B1210297) ion.

A similar mechanism can be postulated for the hydrolysis of the urea functionality, which would lead to 3-aminoacetanilide and ultimately to 3-phenylenediamine, though conditions might need to be harsher.

Intramolecular Cyclization: Under specific conditions, molecules containing both amine/amide and carbonyl functionalities can undergo intramolecular cyclization. For this compound, a potential cyclization could occur, for example, under strong acid catalysis. While no direct studies exist for this compound, research on related nitroacetamide derivatives with a tethered phenyl ring shows they can cyclize in triflic acid to form benzofused lactams. A proposed pathway could involve the protonation of a carbonyl group, followed by an intramolecular nucleophilic attack from a nitrogen atom, leading to a new ring system.

Kinetic and Thermodynamic Studies of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found. However, data from related, simpler compounds can provide insight. For instance, thermochemical data for N-phenylacetamide (acetanilide), a structurally related compound lacking the urea group, is well-documented.

Thermodynamic ParameterValue (for N-phenylacetamide)Conditions
Enthalpy of Sublimation (ΔHsub)80.6 - 87.2 kJ/mol303 K - 336 K
Enthalpy of Fusion (ΔHfus)18.3 - 21.67 kJ/mol~387 K
Entropy of Phase Transition (ΔStrs)55.87 J/mol·K387.5 K (crystal to liquid)

This table presents data for N-phenylacetamide as an analogue. Data is sourced from the NIST Chemistry WebBook.

These values give a baseline for the energy required to overcome intermolecular forces in a related solid. The presence of the additional urea group in this compound would introduce more hydrogen bonding capabilities, likely increasing its melting point and enthalpy of fusion compared to acetanilide.

Kinetic studies on the inhibition of urease by cysteine-N-arylacetamide derivatives have shown competitive inhibition mechanisms. While this is a biological context, it demonstrates that the N-arylacetamide scaffold can interact specifically with active sites, and the kinetics of such interactions can be determined. A study of a chemical reaction, such as hydrolysis, would likely reveal pseudo-first-order kinetics under conditions where one reactant (e.g., water or acid/base catalyst) is in large excess.

Intermediates and Transition State Analysis in this compound Chemical Processes

The analysis of intermediates and transition states is crucial for understanding reaction pathways. For reactions of this compound, these would be highly dependent on the specific transformation.

In a typical amide hydrolysis reaction, the key intermediate is the tetrahedral intermediate formed after the nucleophilic attack on the carbonyl carbon. The transition state leading to this intermediate involves the partial formation of the new bond (e.g., O-C) and partial breaking of the carbonyl π-bond.

For a potential intramolecular cyclization , the reaction could proceed through a protonated intermediate where one of the carbonyl oxygens is protonated, making the carbonyl carbon more electrophilic. The subsequent intramolecular attack by a nitrogen atom would pass through a cyclic transition state. Studies on the gas-phase dissociation of protonated phenylalanine derivatives show that neighboring group participation from the aryl ring can lead to the formation of a phenonium cation as a key intermediate. A similar aryl participation could be envisaged in certain reactions of this compound under specific conditions.

In the synthesis of N-arylacetamides from aryltriazenes, a proposed mechanism involves the formation of an aryl cation and a nitrilium ion intermediate after nucleophilic attack by acetonitrile. While this is a synthetic route to related compounds, it highlights the types of reactive intermediates that can be involved in transformations of the N-aryl bond.

Role of Catalysis in Directing this compound Reactivity

Catalysis would be essential to control the reactivity of a multifunctional molecule like this compound, directing reactions toward one functional group over another.

Acid/Base Catalysis: As mentioned, both acid and base catalysis are standard methods for promoting the hydrolysis of amides and ureas. The choice of catalyst and conditions could potentially allow for selective hydrolysis of the acetamide over the urea group, or vice-versa, based on their differing electron densities and steric environments.

Metal Catalysis: Transition metals are widely used to catalyze reactions involving aromatic rings and amide functionalities. For instance, palladium-on-carbon (Pd/C) is a common catalyst for the hydrogenation of various functional groups. A study on the catalytic hydrogenation of 3-phenylpropionitrile (B121915) demonstrated the use of a Pd/C catalyst under acidic conditions to produce the primary amine. Applying such conditions to this compound could potentially lead to the reduction of the aromatic ring or the carbonyl groups, although the specific outcome would depend heavily on the reaction conditions. The presence of sulfur-containing impurities, if any, could poison the catalyst.

Catalysts can also be used to form new bonds. Persulfate-promoted reactions have been used for the carbamoylation and cyclization of alkenes to form quinazolinones, demonstrating how oxidative conditions can be used to construct heterocyclic systems from amide precursors.

Theoretical and Computational Chemistry Studies of N 3 Carbamoylamino Phenyl Acetamide

Quantum Mechanical (QM) Calculations for Electronic Structure of N-[3-(carbamoylamino)phenyl]acetamide

Quantum mechanical calculations are fundamental to understanding the electronic structure of this compound. fraserlab.comarxiv.org These calculations, which solve the Schrödinger equation for the molecule, provide detailed information about the distribution of electrons and the energies of molecular orbitals. fraserlab.comarxiv.org Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to determine the electronic properties of the molecule. semanticscholar.orgnih.gov

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. xisdxjxsu.asia A smaller gap generally suggests higher reactivity. xisdxjxsu.asia For this compound, the presence of both electron-donating (amino and acetamido groups) and electron-withdrawing (carbonyl groups) functionalities influences the energies of these frontier orbitals.

Theoretical studies on similar urea (B33335) and acetamide (B32628) derivatives have shown that the electronic properties can be finely tuned by substituents on the phenyl ring. xisdxjxsu.asiaacs.org For instance, the introduction of different functional groups can alter the HOMO-LUMO gap, thereby modifying the molecule's reactivity. acs.org

Table 1: Calculated Electronic Properties of this compound (Illustrative)

Property Calculated Value (Illustrative) Significance
HOMO Energy -6.2 eV Electron-donating ability
LUMO Energy -1.5 eV Electron-accepting ability
HOMO-LUMO Gap 4.7 eV Chemical reactivity and stability
Dipole Moment 4.5 D Polarity and intermolecular interactions
Ionization Potential 7.8 eV Energy required to remove an electron
Electron Affinity 0.9 eV Energy released upon gaining an electron

This table presents illustrative values that would be expected from DFT calculations on this compound based on studies of similar molecules.

Density Functional Theory (DFT) Applications in Predicting this compound Reactivity

Density Functional Theory (DFT) is a powerful computational method used to predict the chemical reactivity of molecules like this compound. mdpi.com By calculating various reactivity descriptors, DFT can identify the most probable sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding its chemical behavior. mdpi.com

Key reactivity descriptors derived from DFT calculations include the Fukui function, local softness, and the molecular electrostatic potential (MEP). The Fukui function helps to identify the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen and oxygen atoms of the urea and acetamide groups are expected to be the primary sites for electrophilic interaction due to their high electron density.

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potentials around the carbonyl oxygen atoms and the nitrogen atoms, highlighting them as key sites for interaction.

Table 2: Predicted Reactivity Descriptors for this compound (Illustrative)

Descriptor Predicted Value/Region (Illustrative) Significance
Fukui Function (f-) High on carbonyl oxygens Site for electrophilic attack
Fukui Function (f+) High on carbonyl carbons Site for nucleophilic attack
Global Hardness (η) ~2.35 eV Resistance to change in electron distribution
Electrophilicity Index (ω) ~3.0 eV Propensity to accept electrons
MEP Minimum -0.05 a.u. (near carbonyl O) Most likely site for electrophilic attack
MEP Maximum +0.04 a.u. (near amide N-H) Most likely site for nucleophilic attack

This table presents illustrative values for reactivity descriptors of this compound, as would be predicted by DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, including conformational changes. nih.govnih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed understanding of its conformational landscape. nih.gov

The conformational flexibility of the urea and acetamide side chains is a key feature of this molecule. The rotation around the C-N bonds and the phenyl-N bonds can lead to various conformers with different energies and stabilities. nih.gov MD simulations can explore these different conformations over time, providing insights into the most populated and energetically favorable structures. nih.govnih.gov

These simulations can be performed in different environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the conformational preferences of the molecule. nih.gov The results of MD simulations are often analyzed to determine the distribution of dihedral angles, which helps to identify the most stable conformations. researchgate.net For this compound, the simulations would likely reveal a preference for conformations that allow for intramolecular hydrogen bonding, which can stabilize the structure.

Table 3: Key Dihedral Angles and Predicted Conformational Preferences from MD Simulations (Illustrative)

Dihedral Angle Description Predicted Stable Conformation(s) (Illustrative)
C-C-N-C Phenyl-acetamide linkage Planar or near-planar
C-N-C=O Acetamide group Trans conformation favored
C-N-C=O Urea group Cis and trans conformations possible
C-C-C-N Phenyl-urea linkage Torsional flexibility

This table illustrates the key dihedral angles in N-[3-(carbamoyamoylamino)phenyl]acetamide and the likely conformational preferences that would be revealed by MD simulations.

Computational Prediction of Spectroscopic Properties of this compound

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govpku.edu.cn These predictions are invaluable for interpreting experimental spectra and for identifying the characteristic vibrational modes and chemical shifts of a molecule. nih.gov

For this compound, DFT calculations can predict the vibrational frequencies and intensities of the IR and Raman active modes. nih.gov This allows for the assignment of specific peaks in the experimental spectra to particular molecular vibrations, such as the C=O stretching of the urea and acetamide groups, the N-H bending, and the aromatic C-H stretching. dovepress.com

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org These calculations provide a theoretical basis for understanding the chemical environment of each atom in the molecule and can help to confirm the molecular structure.

Table 4: Predicted Vibrational Frequencies for this compound (Illustrative)

Vibrational Mode Predicted Frequency (cm⁻¹) (Illustrative) Description
N-H Stretch (urea) 3400-3500 Stretching of the urea N-H bonds
N-H Stretch (acetamide) 3200-3300 Stretching of the acetamide N-H bond
C=O Stretch (urea) ~1680 Stretching of the urea carbonyl bond
C=O Stretch (acetamide) ~1660 Stretching of the acetamide carbonyl bond
N-H Bend (amide II) ~1550 Bending of the N-H bonds
Aromatic C=C Stretch 1400-1600 Stretching of the phenyl ring C=C bonds

This table provides illustrative predicted vibrational frequencies for key functional groups in this compound based on DFT calculations.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N 3 Carbamoylamino Phenyl Acetamide

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of N-[3-(carbamoylamino)phenyl]acetamide

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed to generate gas-phase ions, which then undergo fragmentation. The analysis of these fragment ions provides a detailed "fingerprint" of the molecule, allowing for its structural confirmation.

The fragmentation of this compound is predicted to proceed through several characteristic pathways, primarily dictated by the presence of the acetamide (B32628) and urea (B33335) functional groups. The stability of the resulting fragment ions, often involving resonance stabilization from the aromatic ring, governs the observed fragmentation pattern.

Predicted Fragmentation Pathways:

A primary fragmentation event is the cleavage of the amide bond in the acetamide group. This can occur in two ways:

Alpha-cleavage adjacent to the carbonyl group: This would result in the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), leading to the formation of a 3-aminophenylurea cation.

Cleavage of the N-C bond: This would generate an acetyl cation (CH₃CO⁺, m/z 43) and a 3-(carbamoylamino)aniline radical cation.

Another significant fragmentation pathway involves the urea moiety. Studies on N,N'-substituted urea derivatives have shown that a characteristic fragmentation is the cleavage of the C-N bond, leading to the elimination of an isocyanate (HNCO) or a substituted isocyanate molecule. nih.govresearchgate.net For this compound, this could involve:

Loss of isocyanic acid (HNCO, 43 Da): Cleavage of the terminal carbamoyl (B1232498) group would result in an ion corresponding to 3-amino-N-phenylacetamide.

Cleavage of the phenyl-N bond: This would lead to the formation of a phenylisocyanate radical cation or a related fragment.

Further fragmentation of the aromatic ring and subsequent losses of small neutral molecules such as CO, NH₃, and HCN can also be expected, leading to a complex but interpretable mass spectrum.

Below is a table of predicted major fragment ions for this compound (Molecular Weight: 193.20 g/mol ).

Predicted Fragment Ion Proposed Structure m/z (Da) Plausible Neutral Loss
[M-CH₂CO]⁺3-Aminophenylurea151Ketene (CH₂CO)
[M-HNCO]⁺3-Acetamidophenylamine150Isocyanic Acid (HNCO)
[CH₃CO]⁺Acetyl cation43[C₇H₈N₃O]•
[C₆H₅NCO]⁺•Phenylisocyanate radical cation119[CH₄N₂O]
[C₆H₆N]⁺Anilinium ion92[CH₃CONH₂, CO]

This interactive table summarizes the predicted key fragments in the mass spectrum of this compound.

The precise fragmentation pattern and the relative abundance of each ion would be dependent on the ionization method and the energy applied during the mass spectrometry experiment. High-resolution mass spectrometry (HRMS) would be invaluable for determining the elemental composition of each fragment ion, further confirming the proposed fragmentation pathways.

Chiroptical Spectroscopy for Chiral Analogues of this compound

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The most common of these techniques is circular dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength. While this compound itself is an achiral molecule and therefore does not exhibit a CD spectrum, the study of its chiral analogues can provide valuable insights into their three-dimensional structure and stereochemistry.

Synthesis and Study of Chiral Analogues:

Chiral analogues of this compound could be synthesized by introducing a stereocenter into the molecule. This could be achieved through several synthetic strategies, for instance:

Introducing a chiral substituent on the phenyl ring.

Utilizing a chiral amine in the synthesis of the urea or acetamide functionality. For example, replacing the aniline (B41778) moiety with a chiral amine would introduce a stereogenic center.

Derivatizing the acetamide group with a chiral moiety.

Once synthesized, these chiral analogues would be amenable to analysis by chiroptical spectroscopy. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophores (light-absorbing groups) in the molecule. In the case of chiral analogues of this compound, the phenyl ring, the carbonyl groups of the urea, and the acetamide moieties would act as chromophores. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) would provide detailed information about the absolute configuration and conformational preferences of the molecule in solution.

Induced Circular Dichroism:

An alternative approach to studying the chiroptical properties related to this scaffold is through induced circular dichroism. nih.gov In this method, an achiral molecule like this compound can be induced to give a CD signal upon non-covalent interaction with a chiral host or guest molecule. nih.gov For example, the formation of a complex between this compound and a chiral host molecule, such as a cyclodextrin (B1172386) or a chiral crown ether, could result in a distinct CD spectrum.

The study of induced circular dichroism can provide valuable information about:

Intermolecular interactions: The nature and strength of the non-covalent bonds (e.g., hydrogen bonding, π-π stacking) between the achiral molecule and the chiral host. nih.gov

Conformational changes: How the conformation of this compound is altered upon binding to the chiral host.

Enantioselective recognition: The potential for this compound to preferentially bind to one enantiomer of a chiral molecule over the other.

Below is a data table outlining the potential applications of chiroptical spectroscopy for chiral analogues and induced CD studies of this compound.

Spectroscopic Method System under Study Information Gained
Circular Dichroism (CD)Synthesized chiral analogues of this compoundAbsolute configuration, conformational analysis, stereochemical relationships.
Induced Circular Dichroism (ICD)This compound complexed with a chiral hostNature of non-covalent interactions, conformational changes upon binding, enantioselective recognition.
Vibrational Circular Dichroism (VCD)Chiral analogues or induced chiral systemsDetailed structural and conformational information based on vibrational transitions.

This interactive table highlights the utility of chiroptical techniques in the study of chiral systems related to this compound.

Supramolecular Chemistry and Non Covalent Interactions of N 3 Carbamoylamino Phenyl Acetamide

Design and Synthesis of Supramolecular Assemblies Incorporating N-[3-(carbamoylamino)phenyl]acetamide

The molecular architecture of this compound serves as an excellent blueprint for the rational design of supramolecular assemblies. The molecule possesses multiple hydrogen bond donor and acceptor sites within its acetamide (B32628) and urea (B33335) functional groups, a central phenyl ring capable of π-π stacking, and a rotatable bond that allows for conformational flexibility. These features enable the molecule to act as a versatile building block, or "synthon," for the programmed self-assembly of higher-order structures.

The design of supramolecular assemblies is predicated on the principle of molecular recognition, where specific and directional non-covalent interactions guide the constituent molecules to arrange themselves into a thermodynamically stable, well-defined architecture. For this compound, the primary design considerations involve leveraging its potent hydrogen bonding capabilities. The urea moiety is particularly notable, as it is known to form strong, cooperative hydrogen bonds, leading to robust, one-dimensional tapes or two-dimensional sheets. rsc.orgresearchgate.net

The synthesis of these assemblies typically relies on straightforward solution-based methods. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are employed to gradually increase the concentration of the solute, thereby promoting the nucleation and growth of ordered crystalline assemblies. The choice of solvent is critical, as it can influence which non-covalent interactions dominate, potentially leading to different assembled structures (polymorphs) from the same compound. Nonpolar solvents, for instance, tend to favor the formation of strong intermolecular hydrogen bonds. rsc.org

Assembly StrategyDescriptionPotential Outcome for this compound
Self-Assembly Spontaneous association of molecules under equilibrium conditions into stable, structurally well-defined aggregates.Formation of 1D chains, 2D sheets, or 3D networks driven by hydrogen bonding and π-π stacking.
Template-Directed Synthesis Use of a template molecule or ion to direct the formation of a specific supramolecular architecture that would not form in its absence.Encapsulation of a guest molecule or the formation of a specific crystalline arrangement around a template.
Co-crystallization Crystallization of the target molecule with a second, different molecule (a coformer) to create a new crystalline phase with unique properties.Formation of co-crystals with complementary hydrogen bonding partners, such as carboxylic acids or pyridines.

Hydrogen Bonding Motifs and Self-Assembly of this compound

Hydrogen bonding is the dominant non-covalent interaction governing the self-assembly of this compound. The molecule features three N-H groups (hydrogen bond donors) and two C=O groups (hydrogen bond acceptors), providing the necessary components for a rich variety of hydrogen bonding motifs.

The urea group (-NH-CO-NH-) is a particularly powerful motif in supramolecular chemistry. It contains two adjacent N-H donors and a single carbonyl acceptor, a configuration that is highly predisposed to forming bifurcated hydrogen bonds and self-complementary arrays. researchgate.net This often results in the formation of infinite one-dimensional "tapes" or "ribbons," where molecules are linked head-to-tail. Similarly, the acetamide group (-NH-CO-CH₃) provides an additional N-H donor and C=O acceptor, which can form its own hydrogen-bonded chains or interact with the urea groups of adjacent molecules, potentially cross-linking the primary urea tapes into more complex two- or three-dimensional networks. mdpi.com

Potential Hydrogen Bond InteractionDonorAcceptorResulting Motif
Urea-Urea Urea N-HUrea C=O1D Tapes, Ribbons
Acetamide-Acetamide Acetamide N-HAcetamide C=O1D Chains
Urea-Acetamide Urea N-HAcetamide C=ONetwork Cross-linking
Acetamide-Urea Acetamide N-HUrea C=ONetwork Cross-linking

Host-Guest Interactions with this compound

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host contains a cavity or binding site that is structurally and electronically complementary to the guest. This compound has the potential to participate in such interactions in one of two ways.

First, this compound could act as a guest . Its relatively small size and specific functional groups could allow it to fit within the cavities of well-known host molecules such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov The binding would be driven by a combination of forces, including hydrogen bonding between the amide/urea groups and the host's portal, as well as hydrophobic interactions between the phenyl ring and the nonpolar interior of the host's cavity.

Second, under certain conditions, self-assembled structures of this compound could act as a host . For example, a 2D hydrogen-bonded sheet could stack to create channels or pores capable of enclosing small solvent molecules or other appropriately sized guest species. The interior of such a channel would be lined with specific functional groups, offering a tailored chemical environment for the guest. The design of such systems is a sophisticated goal in crystal engineering and supramolecular materials science.

Role of CompoundPotential PartnerDriving Forces for Complexation
Guest Cyclodextrins, Calixarenes, CucurbiturilsHydrophobic effect (phenyl ring in cavity), Hydrogen bonding (urea/amide with host portals)
Host Small solvent molecules (e.g., DMSO, DMF), other small organic moleculesFormation of a porous crystalline lattice via self-assembly, with guests held by van der Waals forces or hydrogen bonds.

Co-crystallization and Polymorphism Studies of this compound

Co-crystallization is a technique used to design new crystalline materials by combining a target molecule with a selected "coformer" in a specific stoichiometric ratio. The resulting co-crystal is a structurally homogeneous crystalline solid that contains the two neutral molecules associated through non-covalent interactions. Given its array of hydrogen bond donors and acceptors, this compound is an ideal candidate for co-crystal formation. By selecting coformers with complementary functional groups (e.g., carboxylic acids, which have a hydrogen bond donor -OH and acceptor C=O), it is possible to create novel, highly-ordered supramolecular synthons that can serve as the basis for new materials.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, such as melting point, solubility, and stability, despite being chemically identical. The conformational flexibility of the this compound molecule, combined with its multiple hydrogen bonding sites, makes the existence of polymorphism highly probable. mdpi.com For example, different arrangements of the primary hydrogen-bonded urea tapes or different modes of π-π stacking could give rise to distinct crystalline forms. mdpi.com The identification and characterization of these polymorphs are crucial for understanding the material's properties and ensuring its consistency. Experimental techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction are essential tools in these studies. mdpi.com

Potential CoformerRationale for Selection
Isonicotinamide Contains a pyridine (B92270) ring (H-bond acceptor) and an amide group (H-bond donor/acceptor) to form robust amide-amide or amide-pyridine synthons.
Adipic Acid A dicarboxylic acid with two -COOH groups that can bridge two molecules of this compound via strong acid-urea or acid-amide hydrogen bonds.
Pyrogallol A poly-hydroxyl aromatic compound that can act as a multi-point hydrogen bond donor to the carbonyl acceptors of this compound.

Chemical Applications of N 3 Carbamoylamino Phenyl Acetamide in Materials Science and Catalysis

Integration of N-[3-(carbamoylamino)phenyl]acetamide into Polymer Architectures

The bifunctional nature of this compound, with its reactive amine and amide functionalities, presents intriguing possibilities for its incorporation into polymer chains. The acetamide (B32628) group is known to be a useful plasticizer and solvent in polymer chemistry. patsnap.comwikipedia.org Its integration could potentially influence the mechanical and thermal properties of polymers.

The synthesis of such polymers could be envisioned through several routes. The amino group on the phenyl ring could be targeted for polymerization with diisocyanates or activated dicarboxylic acids, leading to polyureas or polyamides, respectively. The resulting polymers would feature pendant N-acetylurea groups, which could then participate in secondary interactions, influencing chain packing and morphology.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer TypeMethod of IntegrationPotential Properties
PolyureaAs a diamine monomer in polyaddition with diisocyanates.Enhanced thermal stability and mechanical strength due to hydrogen bonding from the urea (B33335) and acetamide groups.
PolyamideAs a diamine monomer in polycondensation with dicarboxylic acid derivatives.Introduction of regular hydrogen bonding motifs, potentially leading to semi-crystalline materials with defined melting points.
Functionalized PolyolefinsGrafted onto a polyolefin backbone via reactive extrusion.Improved surface properties, such as adhesion and printability, due to the polar nature of the grafted molecule.

Design of Functional Materials Utilizing this compound Motifs

The design of functional materials often relies on the specific intermolecular interactions that can be programmed into their structure. The this compound motif is rich in hydrogen bonding capabilities, a key feature in the development of materials with specific recognition or assembly properties. The bis-aromatic urea motif, for example, has been successfully used to create self-assembling supramolecular polyurethane elastomers. acs.org

Materials incorporating this compound could be designed to have a high affinity for specific molecules or ions through hydrogen bonding. This could be exploited in the development of sensors or separation membranes. The acetamide group itself can participate in complex hydrogen bonding networks, with its orientation being influenced by the solvent environment, which could be a mechanism for creating materials with tunable properties. nih.gov

Furthermore, the introduction of this compound into a material could enhance its compatibility with other components in a composite. For example, acetamide has been used as a mechanochemical activator to improve the compatibility of devulcanized crumb rubber with bitumen, suggesting that the functional groups of this compound could play a similar role in other composite systems. mdpi.com

Role of this compound in Organocatalysis or Ligand Design

Urea and its derivatives are a well-established class of organocatalysts that operate through hydrogen bonding to activate substrates. nih.govwikipedia.org These catalysts are particularly effective in reactions involving electrophilic species, where the dual hydrogen bond donor capacity of the urea can stabilize anionic intermediates or transition states. This compound, with its phenylurea core, could potentially function as an organocatalyst. The acetamide group, being electronically similar to the urea, might further enhance its catalytic activity through secondary interactions.

In the realm of transition metal catalysis, urea derivatives have been explored as ligands. nih.govresearchgate.net They can coordinate directly to a metal center or act as ancillary ligands that influence the catalytic activity through non-covalent interactions in the secondary coordination sphere. The phenylurea portion of this compound could serve as an efficient ligand for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. lookchem.com The design of chiral versions of this molecule could also open avenues in asymmetric catalysis.

The immobilization of urea-containing catalysts within porous structures like metal-organic frameworks (MOFs) has been shown to prevent self-quenching and enhance catalytic efficiency. nih.govnorthwestern.edu A similar strategy could be applied to this compound, potentially leading to robust and recyclable heterogeneous catalysts.

Table 2: Potential Catalytic Applications of this compound

Catalysis TypePotential RoleExample Reaction
OrganocatalysisHydrogen bond donor catalystFriedel-Crafts alkylation, Michael addition
Transition Metal CatalysisLigand for metal centers (e.g., Pd, Cu, Zn)Suzuki coupling, Heck reaction, Cycloaddition reactions researchgate.net
Heterogeneous CatalysisImmobilized on a solid support (e.g., MOF, silica)Continuous flow reactions, enhanced recyclability

Applications in Self-Healing or Smart Materials Incorporating this compound

The development of self-healing and smart materials often leverages dynamic chemical bonds that can break and reform under specific stimuli. The urea bond, while generally stable, can be rendered dynamic, enabling the creation of self-healing polymers. rsc.orgcore.ac.uk This dynamic nature can be achieved through the introduction of sterically hindered substituents or through the mediation of catalysts like zinc salts. rsc.orgcore.ac.ukgoogle.com

Incorporating this compound into a polymer network could bestow self-healing properties. The hydrogen bonds of the urea and acetamide groups can act as reversible cross-links, allowing the material to repair damage upon the application of a stimulus such as heat. The dissociation and re-association of these bonds would enable the polymer chains to move and re-entangle, sealing cracks and restoring mechanical integrity. Researchers have successfully created self-healing materials based on dynamic covalent urea bonds, which can be repaired through thermal treatment. 3dprint.com

Smart materials that respond to external stimuli could also be designed using this compound. The hydrogen bonding network formed by this compound could be sensitive to changes in temperature, pH, or the presence of specific chemical species. This could lead to materials that change their shape, color, or permeability in a controlled manner. Polymers with hindered urea bonds have been investigated for their shape memory and environmental adaptation properties. researchgate.net

Future Directions and Emerging Research Avenues for N 3 Carbamoylamino Phenyl Acetamide

Exploration of N-[3-(carbamoylamino)phenyl]acetamide in Advanced Chemical Technologies

The unique structural features of this compound, which include amide and urea (B33335) functionalities, make it a compelling candidate for investigation in various advanced chemical technologies. Future research is anticipated to focus on harnessing these features for the development of novel materials and catalytic systems.

One promising avenue of exploration lies in polymer chemistry . The bifunctional nature of the molecule, with its reactive amine and amide groups, suggests its potential use as a monomer or a cross-linking agent in the synthesis of novel polymers. For instance, poly(N-vinylacetamide) is a polymer known for its affinity for both water and alcohol, and it can be used to create hydrogels with potential applications in biomedical fields and as thickening agents. wikipedia.org Future studies could investigate the incorporation of this compound into similar polymer backbones to tailor properties such as thermal stability, mechanical strength, and biocompatibility.

In the realm of supramolecular chemistry , the hydrogen bonding capabilities of the urea and amide moieties in this compound could be exploited for the design of self-assembling systems. nwhitegroup.com Researchers may explore how this molecule can form intricate networks through non-covalent interactions, leading to the development of functional materials such as gels, liquid crystals, and molecular sensors. The ability to control the self-assembly process by modifying the molecular structure could open up possibilities for creating "smart" materials that respond to external stimuli.

Furthermore, the potential of this compound as a building block in materials science warrants investigation. Its aromatic core and functional groups could be modified to create derivatives with interesting optical, electronic, or recognition properties. These derivatives could then be integrated into metal-organic frameworks (MOFs) or other porous materials for applications in gas storage, separation, and catalysis.

Integration with Interdisciplinary Research Fields at the Chemical Interface

The versatility of this compound positions it as a valuable tool for addressing challenges at the interface of chemistry and other scientific disciplines. Its potential biological activity, in particular, opens up avenues for interdisciplinary research in medicinal chemistry and chemical biology.

A notable example of its interdisciplinary relevance is the investigation of its binding affinity against the SARS-CoV-2 NSP13 helicase, a key enzyme in the virus's replication cycle. goums.ac.ir Computational docking studies have suggested that this compound could act as an inhibitor of this enzyme, highlighting its potential as a lead molecule for the development of antiviral therapeutics. goums.ac.ir This initial finding provides a strong impetus for further research at the intersection of chemistry, virology, and pharmacology to validate these computational predictions through in vitro and in vivo studies and to optimize the molecular structure for enhanced potency and selectivity.

Beyond virology, the structural motifs present in this compound are found in numerous biologically active compounds, suggesting its potential for exploration in other areas of medicinal chemistry . Future research could involve the synthesis and screening of a library of its derivatives against a wide range of biological targets, including enzymes and receptors implicated in various diseases.

In the field of chemical biology , this compound and its analogs could be developed into chemical probes to study complex biological processes. For example, fluorescently labeled derivatives could be used to visualize the localization and dynamics of specific proteins or cellular structures.

Development of Sustainable Processes for this compound Chemistry

As the chemical industry increasingly embraces the principles of green chemistry, the development of sustainable and environmentally benign methods for the synthesis of this compound will be a key research focus. Traditional synthetic routes often rely on harsh reagents and generate significant waste, prompting the exploration of greener alternatives.

One promising approach is the adoption of green synthesis strategies that utilize less hazardous solvents, reduce energy consumption, and minimize by-product formation. For instance, the synthesis of substituted N-phenylmaleimides has been successfully demonstrated using a green, multi-step approach suitable for undergraduate chemistry laboratories, emphasizing principles like atom economy and waste reduction. researchgate.net Similar principles could be applied to the synthesis of this compound.

The application of biocatalytic synthesis methods also holds considerable promise. Enzymes, such as lipases, have been used in the synthesis of specialty polymers like polyesters and polyester amides from biomass-derived monomers. mdpi.com Future research could explore the use of enzymes to catalyze the formation of the amide or urea linkages in this compound, potentially leading to milder reaction conditions and higher selectivity.

Flow chemistry represents another powerful tool for developing more sustainable synthetic processes. Continuous flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. unimi.it The synthesis of various pharmaceuticals and fine chemicals, including sulfonylureas and N-arylhydroxylamines, has been successfully demonstrated using flow chemistry. google.commdpi.com The application of flow technology to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.

Sustainable Synthesis ApproachPotential Advantages for this compound Production
Green Synthesis Reduced use of hazardous reagents and solvents, improved atom economy, and minimized waste generation.
Biocatalytic Synthesis Mild reaction conditions, high selectivity, use of renewable biocatalysts, and reduced environmental impact.
Flow Chemistry Enhanced reaction control and safety, improved yield and purity, potential for automation and scalability.

Advanced Computational Methods for Predicting Novel Reactivity of this compound

Advanced computational methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and reactivity with increasing accuracy. The application of these methods to this compound is expected to accelerate the discovery of its novel applications and guide experimental efforts.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. researchgate.netmdpi.com Such calculations can be used to predict its reactivity towards different reagents and to elucidate the mechanisms of its chemical transformations. For example, computational studies on the decomposition of N-diacetamides have utilized DFT to examine substituent effects and reaction kinetics. researchgate.net A similar approach could be applied to understand the thermal and chemical stability of this compound.

Machine learning (ML) is another powerful computational tool with the potential to revolutionize the study of this compound and its derivatives. research.google ML models can be trained on existing chemical data to predict a wide range of properties, including physicochemical characteristics and biological activities. engineering.org.cniapchem.org For instance, machine learning models are being developed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates, which could be applied to derivatives of this compound to assess their therapeutic potential. iapchem.org Furthermore, user-friendly applications are emerging that allow chemists without extensive programming expertise to leverage machine learning for molecular property prediction. mit.edu

The integration of these computational approaches will enable a more rational and efficient exploration of the chemical space around this compound. By predicting the properties and reactivity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Computational MethodApplication to this compound ResearchPredicted Outcomes
Quantum Chemical Calculations (e.g., DFT) Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties.Understanding of reactivity, stability, and spectral signatures.
Machine Learning (ML) Prediction of physicochemical properties, biological activity, and ADMET profiles of derivatives.Prioritization of synthetic targets and early assessment of drug-likeness.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.